molecular formula C13H15N3O2 B11864103 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 873313-48-5

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11864103
CAS No.: 873313-48-5
M. Wt: 245.28 g/mol
InChI Key: HYUBQKBUJIRGJV-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that features a quinazoline core structure with a piperidine substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with piperidine in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to form the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline-2,4-dione derivatives, while substitution reactions can produce various substituted quinazoline compounds.

Scientific Research Applications

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the piperidine substituent but shares the quinazoline core.

    Piperidinylquinazoline: Similar structure but with different substituents on the quinazoline ring.

Uniqueness

1-(Piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the quinazoline and piperidine moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

873313-48-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-piperidin-4-ylquinazoline-2,4-dione

InChI

InChI=1S/C13H15N3O2/c17-12-10-3-1-2-4-11(10)16(13(18)15-12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,17,18)

InChI Key

HYUBQKBUJIRGJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C(=O)NC2=O

Origin of Product

United States

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